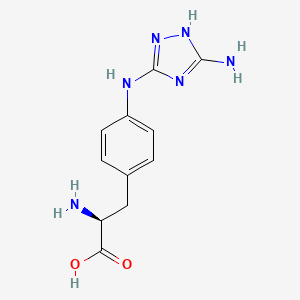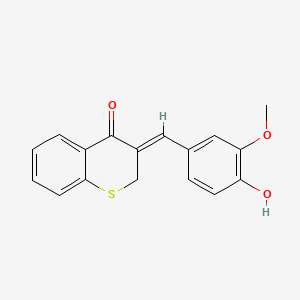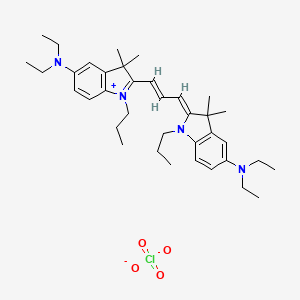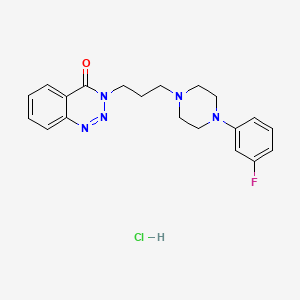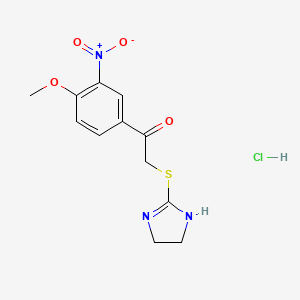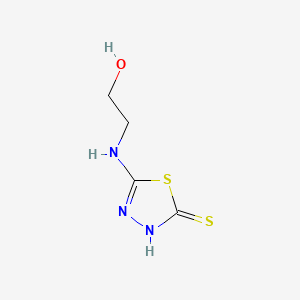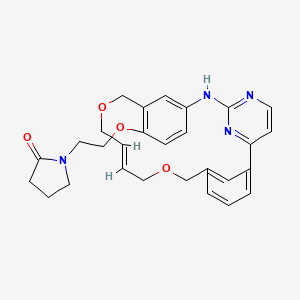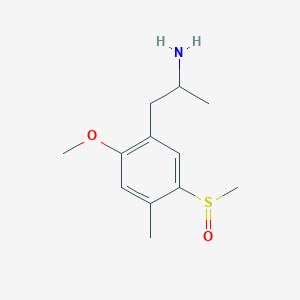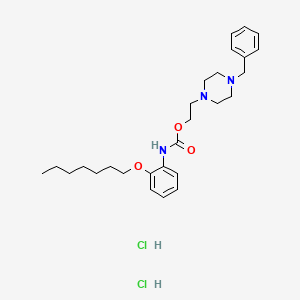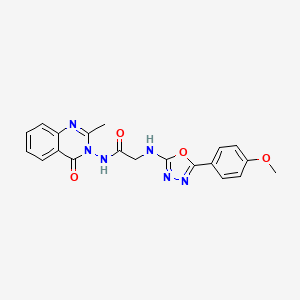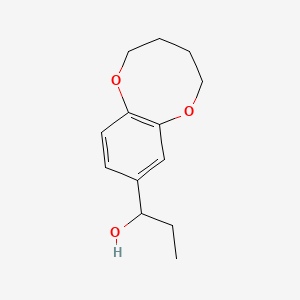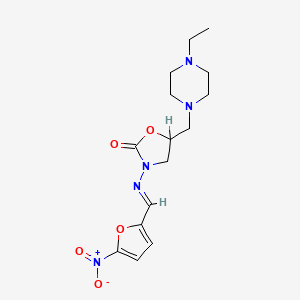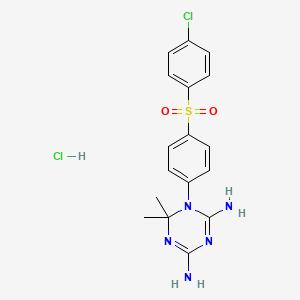
Hydrogen (4-((4-((4-ethoxyphenyl)amino)phenyl)(4-(ethyl(3(or 4)-sulphonatobenzyl)amino)-o-tolyl)methylene)-3-methylcyclohexa-2,5-dien-1-ylidene)(ethyl)(3(or 4)-sulphonatobenzyl)ammonium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hydrogen (4-((4-((4-ethoxyphenyl)amino)phenyl)(4-(ethyl(3(or 4)-sulphonatobenzyl)amino)-o-tolyl)methylene)-3-methylcyclohexa-2,5-dien-1-ylidene)(ethyl)(3(or 4)-sulphonatobenzyl)ammonium is a complex organic compound with a unique structure that includes multiple aromatic rings, amino groups, and sulfonate groups
Preparation Methods
The synthesis of Hydrogen (4-((4-((4-ethoxyphenyl)amino)phenyl)(4-(ethyl(3(or 4)-sulphonatobenzyl)amino)-o-tolyl)methylene)-3-methylcyclohexa-2,5-dien-1-ylidene)(ethyl)(3(or 4)-sulphonatobenzyl)ammonium involves multiple steps, including the formation of intermediate compounds. The synthetic route typically starts with the preparation of the ethoxyphenyl and sulphonatobenzyl intermediates, followed by their coupling under specific reaction conditions. Industrial production methods may involve optimized reaction conditions to increase yield and purity, such as the use of catalysts and controlled temperature and pressure .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of quinones, while reduction may yield amines .
Scientific Research Applications
Hydrogen (4-((4-((4-ethoxyphenyl)amino)phenyl)(4-(ethyl(3(or 4)-sulphonatobenzyl)amino)-o-tolyl)methylene)-3-methylcyclohexa-2,5-dien-1-ylidene)(ethyl)(3(or 4)-sulphonatobenzyl)ammonium has several scientific research applications. In chemistry, it is used as a precursor for the synthesis of more complex molecules. In biology, it may be studied for its potential interactions with biological molecules and its effects on cellular processes. In medicine, it could be investigated for its potential therapeutic properties, such as anti-cancer or anti-inflammatory effects. Additionally, it may have industrial applications in the production of dyes and other chemical products .
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For instance, it may bind to certain enzymes or receptors, altering their activity and leading to downstream effects on cellular processes. The exact molecular targets and pathways involved depend on the specific context of its application, such as its use in therapeutic settings or as a chemical reagent .
Comparison with Similar Compounds
Compared to other similar compounds, Hydrogen (4-((4-((4-ethoxyphenyl)amino)phenyl)(4-(ethyl(3(or 4)-sulphonatobenzyl)amino)-o-tolyl)methylene)-3-methylcyclohexa-2,5-dien-1-ylidene)(ethyl)(3(or 4)-sulphonatobenzyl)ammonium stands out due to its unique combination of functional groups and structural features. Similar compounds may include other aromatic amines or sulfonate-containing molecules, but this compound’s specific arrangement of these groups gives it distinct chemical and biological properties .
Properties
CAS No. |
85248-89-1 |
|---|---|
Molecular Formula |
C47H48N3O7S2- |
Molecular Weight |
831.0 g/mol |
IUPAC Name |
3-[[4-[(E)-[4-(4-ethoxyanilino)phenyl]-[4-[ethyl-[(3-sulfonatophenyl)methyl]azaniumylidene]-2-methylcyclohexa-2,5-dien-1-ylidene]methyl]-N-ethyl-3-methylanilino]methyl]benzenesulfonate |
InChI |
InChI=1S/C47H49N3O7S2/c1-6-49(31-35-11-9-13-43(29-35)58(51,52)53)40-21-25-45(33(4)27-40)47(37-15-17-38(18-16-37)48-39-19-23-42(24-20-39)57-8-3)46-26-22-41(28-34(46)5)50(7-2)32-36-12-10-14-44(30-36)59(54,55)56/h9-30H,6-8,31-32H2,1-5H3,(H2,51,52,53,54,55,56)/p-1 |
InChI Key |
YVNQAIFQFWTPLQ-UHFFFAOYSA-M |
Isomeric SMILES |
CCN(CC1=CC(=CC=C1)S(=O)(=O)[O-])C2=CC(=C(C=C2)/C(=C/3\C=CC(=[N+](CC)CC4=CC(=CC=C4)S(=O)(=O)[O-])C=C3C)/C5=CC=C(C=C5)NC6=CC=C(C=C6)OCC)C |
Canonical SMILES |
CCN(CC1=CC(=CC=C1)S(=O)(=O)[O-])C2=CC(=C(C=C2)C(=C3C=CC(=[N+](CC)CC4=CC(=CC=C4)S(=O)(=O)[O-])C=C3C)C5=CC=C(C=C5)NC6=CC=C(C=C6)OCC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


